![molecular formula C50H31N B14181559 N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine CAS No. 922184-98-3](/img/structure/B14181559.png)
N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a rubicen-5-amine core with two biphenyl groups attached to the nitrogen atoms, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Groups: The biphenyl groups are synthesized through a Suzuki coupling reaction, where aryl halides react with phenylboronic acids in the presence of a palladium catalyst.
Attachment to Rubicen-5-amine: The biphenyl groups are then attached to the rubicen-5-amine core through a nucleophilic substitution reaction. This step often requires the use of strong bases like sodium hydride (NaH) to deprotonate the amine group, facilitating the nucleophilic attack on the biphenyl halides.
Industrial Production Methods
Industrial production of N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, where electrophiles like nitronium ions (NO2+) or sulfonium ions (SO3H+) replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NO2+, SO3H+, Lewis acids as catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a drug candidate in the treatment of certain diseases, particularly those involving oxidative stress.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transporting properties
Mecanismo De Acción
The mechanism by which N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways by scavenging reactive oxygen species (ROS) and reducing oxidative damage in cells.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Di([1,1’-biphenyl]-2-yl)ethanediamide: Similar in structure but with ethanediamide instead of rubicen-5-amine.
N,N-Dimethyl-1,1’-biphenyl-2-amine: Features dimethyl groups instead of biphenyl groups.
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine stands out due to its unique combination of biphenyl groups and rubicen-5-amine core, which imparts distinct photophysical and electronic properties, making it highly valuable in advanced material applications .
Propiedades
Número CAS |
922184-98-3 |
|---|---|
Fórmula molecular |
C50H31N |
Peso molecular |
645.8 g/mol |
Nombre IUPAC |
N,N-bis(4-phenylphenyl)rubicen-5-amine |
InChI |
InChI=1S/C50H31N/c1-3-11-32(12-4-1)34-21-25-36(26-22-34)51(37-27-23-35(24-28-37)33-13-5-2-6-14-33)38-29-30-43-46(31-38)42-18-10-20-44-47-40-16-8-7-15-39(40)41-17-9-19-45(48(41)47)50(43)49(42)44/h1-31H |
Clave InChI |
YRIZLAFUMNKCBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=C8C6=CC=CC8=C9C1=CC=CC=C1C1=C9C7=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


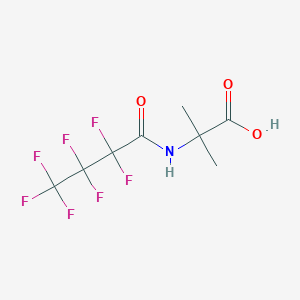
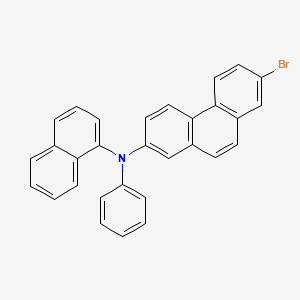
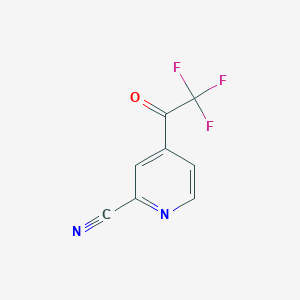


![4-[Hydroxy(phenyl)methyl]non-4-en-3-one](/img/structure/B14181516.png)
![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)

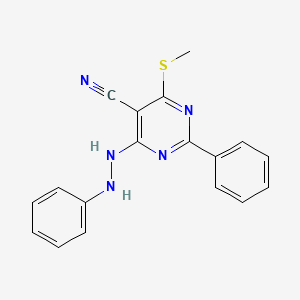

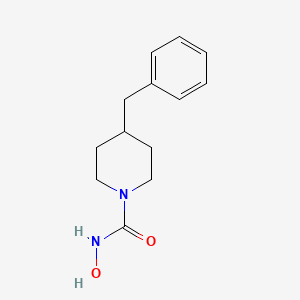
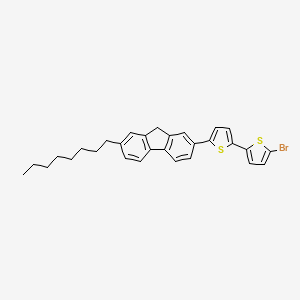
![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)

